2,4,6-Tribromoanisole

Catalog No.
S598585
CAS No.
607-99-8
M.F
C7H5Br3O
M. Wt
344.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Tribromoanisole

CAS Number

607-99-8

Product Name

2,4,6-Tribromoanisole

IUPAC Name

1,3,5-tribromo-2-methoxybenzene

Molecular Formula

C7H5Br3O

Molecular Weight

344.83 g/mol

InChI

InChI=1S/C7H5Br3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3

InChI Key

YXTRCOAFNXQTKL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1Br)Br)Br

solubility

Slightly soluble in ethanol; very soluble in acetone and benzene; soluble in carbon tetrachloride
In water, 1.85 mg/L at 25 °C (est)

Synonyms

1,3,5-Tribromo-2-methoxybenzene; 1-Methoxy-2,4,6-tribromobenzene; Methyl 2,4,6-Tribromophenyl Ether; NSC 2218;

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)Br

The exact mass of the compound 2,4,6-Tribromoanisole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in ethanol; very soluble in acetone and benzene; soluble in carbon tetrachloridein water, 1.85 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2218. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,6-Tribromoanisole (TBA) is a heavily brominated anisole derivative that serves a dual role in industrial procurement: as an ultra-trace analytical standard and as a highly functionalized synthetic building block. In quality control and environmental monitoring, TBA is recognized as a primary benchmark for haloanisole-induced off-flavors (cork taint, musty odors) in wine, drinking water, and pharmaceutical packaging [1]. Its exceptionally low sensory perception threshold requires highly sensitive calibration standards for parts-per-trillion (ppt) quantification [2]. Synthetically, the symmetrical arrangement of its three bromine atoms makes it an ideal precursor for regioselective lithiation and site-specific cross-coupling reactions, enabling the efficient construction of complex resorcinols and multi-arylated scaffolds[REFS-3, REFS-4].

Substituting 2,4,6-Tribromoanisole with its chlorinated analog, 2,4,6-Trichloroanisole (TCA), or its direct precursor, 2,4,6-Tribromophenol (TBP), critically compromises analytical accuracy and process monitoring. In sensory and instrumental calibrations, TBA exhibits a distinct volatility profile and an odor threshold nearly an order of magnitude lower than TCA, meaning TCA cannot reliably serve as a surrogate for TBA-induced taint . Furthermore, TBP is the non-odorous precursor that undergoes fungal biomethylation to form TBA; failing to procure TBA as the terminal standard prevents the accurate tracking of this microbial conversion in packaging supply chains [1]. In synthetic applications, using less brominated analogs like 2,4-dibromoanisole fails to provide the necessary steric and electronic symmetry required for high-yield, site-selective C2-diarylation or specific heterogeneous metalation pathways[REFS-3, REFS-4].

Ultra-Low Odor Threshold in Aqueous Matrices

In sensory analyses of municipal water treatment facilities, 2,4,6-Tribromoanisole (TBA) demonstrates a profoundly lower detection threshold compared to its chlorinated analog, 2,4,6-Trichloroanisole (TCA). Studies establish the geometric mean odor threshold concentration (OTC) for TBA at 0.08 ng/L, whereas TCA requires 0.9 ng/L to be perceptible . This sub-nanogram sensitivity makes TBA an essential target for early-warning taint detection.

Evidence DimensionOdor Threshold Concentration (OTC) in water
Target Compound Data0.08 ng/L
Comparator Or Baseline2,4,6-Trichloroanisole (TCA) (0.9 ng/L)
Quantified DifferenceTBA exhibits an 11.25-fold lower odor threshold than TCA.
ConditionsSensory analysis in treated surface water matrices.

Drives the procurement of TBA as an indispensable ultra-trace analytical standard for water quality and packaging taint monitoring, where TCA alone is insufficient.

High-Yield Precursor for 2-Methoxyresorcinol Synthesis

2,4,6-Tribromoanisole serves as a highly efficient precursor for the synthesis of 2-methoxyresorcinol derivatives via regioselective metalation. When subjected to heterogeneous lithiation using n-butyllithium in pentane at -20 °C, followed by reaction with trimethyl borate, TBA yields the intermediate 5-bromo-2-methoxyresorcinol in 91% yield [1]. This is a massive improvement over classical homogeneous methods or alternative non-TBA routes, which historically yielded only around 3% and produced complex, difficult-to-separate mixtures [1].

Evidence DimensionSynthesis yield of resorcinol intermediate
Target Compound Data91% yield (heterogeneous metalation of TBA)
Comparator Or BaselineClassical non-TBA routes or homogeneous metalation (~3% yield)
Quantified DifferenceAn 88% absolute increase in product yield.
Conditionsn-BuLi in pentane at -20 °C, followed by trimethyl borate addition.

Validates TBA as a highly efficient, scalable precursor for synthesizing complex resorcinol derivatives, minimizing labor-intensive downstream purification.

Sub-ppt Quantification Limits via GC-HRMS

As an analytical standard, 2,4,6-Tribromoanisole enables extreme precision in trace taint quantification when paired with high-resolution mass spectrometry. Using solid-phase microextraction (SPME) coupled with GC-HRMS, the limit of quantification (LOQ) for TBA in complex wine matrices reaches 0.03 ng/L [1]. This represents a significant enhancement in sensitivity over standard gas chromatography-negative chemical ionization mass spectrometry (GC-NCI-MS), which establishes a baseline LOQ of 0.2 ng/L for the same compound [1].

Evidence DimensionLimit of Quantification (LOQ) in wine
Target Compound Data0.03 ng/L (via SPME GC-HRMS)
Comparator Or BaselineStandard GC-NCI-MS baseline (0.2 ng/L)
Quantified Difference6.6-fold improvement in quantification sensitivity.
ConditionsSolid-phase microextraction (SPME) of red wine samples.

Ensures buyers selecting TBA as a calibration standard can achieve parts-per-trillion (ppt) regulatory compliance in complex beverage and food matrices.

Site-Selective Scaffold for Mechanochemical Cross-Coupling

2,4,6-Tribromoanisole is uniquely suited for site-selective mechanochemical Suzuki-Miyaura cross-coupling. Utilizing a cooperative electron-deficient phosphine/olefin ligand system under ball-milling conditions, TBA undergoes highly specific C2-selective diarylation[1]. This solid-state protocol achieves multi-step functionalization at least eight times faster than conventional solution-based routes, delivering overall yields of 41%, which is 2 to 5 times higher than previously reported methods for similar polyhalogenated arenes [1].

Evidence DimensionOverall yield and reaction speed in multi-step cross-coupling
Target Compound Data41% overall yield; 8x faster reaction time
Comparator Or BaselineConventional solution-based cross-coupling routes
Quantified Difference2-5 times higher yield and 8x faster execution.
ConditionsMechanochemical ball-milling with Pd/phosphine-olefin ligands.

Provides synthetic chemists with a robust, time-saving polyhalogenated scaffold for constructing multi-functionalized arenes without relying on harsh solvents.

Ultra-Trace Calibration in Food and Beverage Quality Control

Due to its sub-ppt detection limits via SPME GC-HRMS, 2,4,6-Tribromoanisole is procured as a critical internal standard for quantifying cork taint and musty off-flavors in wine and drinking water[1].

Pharmaceutical Packaging Supply Chain Auditing

TBA is utilized alongside 2,4,6-tribromophenol to monitor and confirm the fungal biomethylation of halophenols in wooden pallets and cardboard packaging, preventing costly product recalls due to odor contamination [2].

Scalable Synthesis of 2-Methoxyresorcinol Derivatives

In pharmaceutical and fine chemical manufacturing, TBA is selected as a high-yield precursor for regioselective heterogeneous lithiation, drastically outperforming classical routes in the production of 5-bromo-2-methoxyresorcinol[3].

Solid-State Mechanochemical Arene Functionalization

For advanced materials and ligand design, TBA serves as a highly symmetrical polyhalogenated scaffold, enabling rapid, solvent-free C2-selective Suzuki-Miyaura cross-coupling under ball-milling conditions [4].

Color/Form

Needles from ethanol

XLogP3

4.1

Boiling Point

298.0 °C
298 °C

Density

2.491 g/cu cm at 25 °C

LogP

4.48 (LogP)
log Kow = 4.48

Odor

Musty odo

Melting Point

88.0 °C
88 °C

UNII

DO7M3M4LX5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.38X10-4 mm Hg at 25 °C (est)

Other CAS

607-99-8

Wikipedia

2,4,6-tribromoanisole

Methods of Manufacturing

Produced by O-methylation of its direct precursor, 2,4,6-tribromophenol. Generally comes from sources in the winery environment.

General Manufacturing Information

Benzene, 1,3,5-tribromo-2-methoxy-: INACTIVE
Generally comes from sources in the winery environment.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Provide appropriate exhaust ventilation at places where dust is formed. Normal measures for preventive fire protection.

Dates

Last modified: 08-15-2023

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